Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLNTHWBFGFUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate typically involves the cyclization of 2-aminopyridine with an appropriate carbonyl compound. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has been studied for its antibacterial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds demonstrated potent antibacterial effects in vitro against various bacterial strains, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer progression. The inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Synthetic Pathways
This compound can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The modification of the methyl ester group allows for the creation of diverse derivatives with enhanced biological activity .
| Synthetic Method | Description |
|---|---|
| Esterification | Reaction with acetic acid to form methyl ester |
| Alkylation | Introduction of alkyl groups to enhance lipophilicity |
| Halogenation | Incorporation of halogens to modify reactivity |
Case Study: Antibacterial Evaluation
In a systematic study conducted on a series of imidazo[1,2-a]pyridine derivatives, several compounds were evaluated for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Anticancer Activity
Another study focused on the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed that these compounds induced significant cytotoxicity and apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial for therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Modifications: Ester Chain Length and Substituents
The ester chain length and substituents on the imidazo[1,2-a]pyridine ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis:
Table 1: Key Properties of Methyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate and Analogs
Impact of Ester Chain Length
- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher volatility and lower molecular weights compared to ethyl esters.
- Melting Points : Ethyl esters with bulky substituents (e.g., 6,8-dichloro) have higher melting points (92–93°C) due to increased molecular rigidity , whereas methyl esters with smaller substituents may remain liquid or have lower melting points.
Substituent Effects
- Halogenation : Bromo- and chloro-substituted derivatives (e.g., ) enhance electrophilicity, making them reactive intermediates in cross-coupling reactions. The 6,8-dichloro variant’s pKa of 5.14 suggests moderate acidity, favoring solubility in basic conditions .
- Aryl and Alkyl Groups : Methyl and tolyl substituents (e.g., ) increase hydrophobicity (LogP ~0.75–1.43), influencing membrane permeability in drug candidates.
- Hydroxy Groups: The 2-hydroxy derivative has a polar surface area (PSA) of 63.83 Ų, improving aqueous solubility compared to non-hydroxylated analogs.
Spectral Characteristics
- IR Spectroscopy : Methyl esters show strong C=O stretches near 1740 cm⁻¹, while ethyl esters may exhibit slight shifts due to electron-donating effects .
- NMR Spectroscopy : Methyl esters display a singlet for OCH₃ at δ ~3.7 ppm in ¹H NMR, whereas ethyl esters show quartets and triplets for OCH₂CH₃ .
Biological Activity
Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in biological applications. The unique substitution pattern of this compound influences its reactivity and biological activity, making it a valuable scaffold in drug discovery and development .
This compound interacts with various molecular targets within biological systems. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For instance, it may prevent substrate binding by occupying the active site of enzymes .
- Receptor Modulation : It has the potential to interact with receptors involved in inflammatory responses and cancer progression .
1. Anti-inflammatory Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anti-inflammatory effects. A study showed that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo, demonstrating potential as anti-inflammatory agents .
2. Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity. For example, compounds derived from this scaffold have been shown to inhibit c-Met signaling pathways critical for cancer cell proliferation and metastasis . A notable study reported that a related imidazo[1,2-a]pyridine compound inhibited c-Met kinase activity with an IC50 value significantly lower than other tested compounds .
3. Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated antimicrobial properties against various pathogens. The structure's ability to disrupt microbial cell function is under investigation as a potential therapeutic avenue .
Case Study 1: Anti-TNF-α Activity
In a pharmacological evaluation of imidazo[1,2-a]pyridine derivatives, one compound was identified as a potent inhibitor of TNF-α production. This study utilized both in vitro and in vivo models to assess the efficacy of the compound in reducing pro-inflammatory cytokines .
Case Study 2: c-Met Inhibition
A series of compounds based on the imidazo[1,2-a]pyridine structure were synthesized and tested for their ability to inhibit c-Met signaling. One compound exhibited an IC50 value of 12.8 nmol/L against c-Met kinase activity, highlighting its potential as an anticancer agent .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Q. What are the common synthetic routes for Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate?
The compound is typically synthesized via a one-pot method involving condensation of 2-aminopyridine derivatives with active electrophiles. A representative approach involves reacting 2-aminopyridine with ethyl bromoacetate in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) under mild conditions (40–60°C, 6–12 hours), yielding the imidazo[1,2-a]pyridine core. Subsequent esterification or transesterification steps introduce the methyl acetate group. Reaction yields range from 60–85% depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolves disorder in the imidazo[1,2-a]pyridine ring system, confirming coplanarity and substituent positions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
- Catalysis : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) improve cyclization efficiency.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 6–12 hours) while maintaining yields >75% . Example protocol: A mixture of 2-aminopyridine (1.0 eq), methyl bromoacetate (1.2 eq), and DMF-DMA (1.5 eq) in DMF at 60°C for 3 hours yields 82% product after silica gel purification .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level calculate:
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., C-6 bromine substitution site) for nucleophilic attack.
- Transition State Analysis : Predicts activation barriers for SNAr (nucleophilic aromatic substitution) reactions, guiding reagent selection (e.g., amines vs. thiols) . Data from DFT aligns with experimental observations of regioselectivity in halogenated derivatives .
Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?
A systematic approach includes:
- Target Identification : Screen against kinases (e.g., EGFR) or GPCRs using molecular docking (AutoDock Vina) to prioritize derivatives.
- In Vitro Assays : MTT assays for cytotoxicity (IC values) in cancer cell lines (e.g., HepG2).
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or ROS generation. For example, Pt(IV) complexes of imidazo[1,2-a]pyridine derivatives showed cytotoxicity (IC = 2.5–8.7 μM) in colorectal cancer cells via mitochondrial pathway activation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from:
- Structural Variability : Minor substituent changes (e.g., bromine vs. methyl groups) alter binding affinity.
- Assay Conditions : Varying cell lines, serum concentrations, or incubation times impact IC values.
- Purity : Impurities (>5%) in commercial samples skew results. Validate compounds via HPLC (>95% purity) before testing . Example: A derivative reported as antimicrobial in one study but inactive in another was traced to differences in bacterial strains (Gram-positive vs. Gram-negative) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
